N-Methyl Gatifloxacin HCl
Description
Contextualization within Fluoroquinolone Research and Development
Fluoroquinolones represent a critical class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. chemicea.comncats.io The development of fluoroquinolones has been characterized by generational advancements, with each generation offering an improved spectrum of activity. nih.govnih.gov Gatifloxacin (B573), a fourth-generation fluoroquinolone, is distinguished by the presence of a methoxy (B1213986) group at the C-8 position, which enhances its activity against Gram-positive and Gram-negative bacteria. ncats.ioactascientific.com
N-Methyl Gatifloxacin is primarily recognized as an impurity of gatifloxacin. veeprho.comsincopharmachem.compharmaffiliates.com In the context of pharmaceutical manufacturing and quality control, the identification and characterization of such impurities are paramount. Regulatory bodies require a thorough understanding of any potential impurities in a drug substance, making the study of compounds like N-Methyl Gatifloxacin HCl a necessary component of drug development and commercialization. Research into this specific derivative contributes to the broader knowledge base of fluoroquinolone chemistry and helps in the development of purer and safer antibacterial agents.
Rationale for Academic Investigation into this compound
The primary driver for the academic investigation of this compound is its status as a process-related impurity in the synthesis of gatifloxacin. nih.govgoogle.com The synthesis of gatifloxacin can lead to the formation of various byproducts, including N-methylated derivatives. chemicea.com Understanding the formation, identification, and quantification of these impurities is a critical aspect of pharmaceutical quality control.
Academic research often focuses on developing and validating analytical methods to detect and quantify this compound in bulk drug substances and pharmaceutical formulations. This ensures that the amount of this impurity is maintained below acceptable limits. Furthermore, the synthesis of this compound as a reference standard is crucial for these analytical procedures. chemicea.com Its availability allows for accurate calibration and validation of analytical instruments and methods.
Overview of Current Research Trajectories for this compound
Current research involving this compound primarily follows these trajectories:
Impurity Profiling: A significant area of research is the comprehensive impurity profiling of gatifloxacin. This involves the identification and characterization of all potential impurities, including N-Methyl Gatifloxacin, that may arise during synthesis and degradation. nih.gov
Analytical Method Development: Researchers are continuously working on developing more sensitive, accurate, and efficient analytical methods for the detection and quantification of this compound. This includes techniques like High-Performance Liquid Chromatography (HPLC). actascientific.comnih.govscholars.directconicet.gov.ar
Synthesis of Reference Standards: The synthesis of high-purity this compound is an ongoing area of research to ensure its availability as a certified reference material for quality control laboratories. magtech.com.cn
Exploration of Biological Activity: While primarily studied as an impurity, there is some academic interest in determining if this compound possesses any significant biological activity, either antibacterial or otherwise. A recent study, for instance, mentioned the preparation of an N-methyl gatifloxacin-containing bis-fluoroquinolone oxadiazole urea (B33335) derivative for potential antitumor applications. nih.govmdpi.com Another study investigated the effects of gatifloxacin on neurotransmitter levels in rat brains. academicjournals.org
Methodological Approaches Employed in this compound Research
The investigation of this compound relies on a variety of sophisticated analytical and synthetic techniques.
Synthesis and Characterization: The synthesis of this compound is typically achieved through multi-step chemical reactions, starting from precursors of the quinolone core. magtech.com.cnresearchgate.net Characterization of the synthesized compound is performed using a combination of spectroscopic and spectrometric methods to confirm its structure and purity. These methods include:
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure. magtech.com.cn
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. researchgate.net
Analytical Detection and Quantification: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, detection, and quantification of this compound in gatifloxacin samples. actascientific.comnih.govscholars.directconicet.gov.ar Reversed-phase HPLC with UV detection is a common configuration. nih.govconicet.gov.ar The development of these methods involves optimizing various parameters such as the mobile phase composition, column type, flow rate, and detection wavelength to achieve the desired separation and sensitivity. nih.govscholars.directconicet.gov.ar
Below is an interactive data table summarizing the key analytical techniques and their applications in the study of this compound.
| Research Area | Methodological Approach | Key Parameters and Applications |
| Synthesis | Multi-step organic synthesis | Starting materials: Quinolone carboxylic ethyl ester; Reagents: Formaldehyde. magtech.com.cn |
| Structural Characterization | Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. nih.gov |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR for detailed structural elucidation. magtech.com.cn | |
| Infrared (IR) Spectroscopy | Identification of functional groups. researchgate.net | |
| Quantification & Impurity Profiling | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound from Gatifloxacin. actascientific.comnih.govscholars.directconicet.gov.ar |
| HPLC with UV Detection | Common detection method, with wavelength typically set around 293 nm. nih.govscholars.directconicet.gov.ar |
Properties
CAS No. |
114213-77-3 |
|---|---|
Molecular Formula |
C20H25ClFN3O4 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H24FN3O4.ClH/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27;/h8,10-12H,4-7,9H2,1-3H3,(H,26,27);1H |
InChI Key |
DLXWMHYQTOUTIB-UHFFFAOYSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Methyl Gatifloxacin Hcl
Retrosynthetic Analysis and Key Precursors for N-Methyl Gatifloxacin (B573) HCl
A retrosynthetic analysis of N-Methyl Gatifloxacin HCl reveals that the core structure can be disconnected into two primary building blocks: a functionalized quinolone core and a substituted piperazine (B1678402) side chain. The key disconnection occurs at the C-7 position of the quinolone ring, breaking the bond between the aromatic carbon and the piperazine nitrogen.
This leads to the identification of two key precursors:
1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or its corresponding ethyl ester): This is the core fluoroquinolone scaffold, which provides the essential structural features for the compound's primary activity. Its synthesis is a well-established multi-step process.
N,N'-dimethylpiperazine or a related N-methylated piperazine derivative: This precursor introduces the characteristic N-methylated piperazine ring at the C-7 position, which differentiates N-Methyl Gatifloxacin from its parent compound, gatifloxacin.
The synthesis of the quinolone core typically starts from appropriately substituted benzoic acid derivatives, which undergo a series of reactions including acylation, condensation, cyclization, and hydrolysis to form the bicyclic quinolone system.
Development and Optimization of Synthetic Routes for this compound
One common approach involves the use of a boron chelate of the quinolone carboxylic acid. This strategy enhances the reactivity of the C-7 position towards nucleophilic attack by the piperazine. The reaction of ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate with hydrofluoroboric acid forms a boron-difluoride chelate. This intermediate is then reacted with the N-methylated piperazine, followed by hydrolysis to yield the final product. This method has been shown to improve yields compared to the direct condensation of the quinolone carboxylic acid with the piperazine.
Optimization of reaction conditions, such as solvent, temperature, and the presence of an acid scavenger (e.g., a tertiary amine), is crucial for maximizing the yield and purity of the final product. For instance, the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) is common for the nucleophilic substitution step.
| Step | Reactants | Reagents/Conditions | Product |
| 1. Chelation | Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | Hydrofluoroboric acid | Boron-difluoride chelate of the quinolone core |
| 2. Coupling | Boron-difluoride chelate | N-methylated piperazine derivative, Acetonitrile | Boron-difluoride chelate of N-Methyl Gatifloxacin |
| 3. Hydrolysis | Boron-difluoride chelate of N-Methyl Gatifloxacin | Ethanol/Water | N-Methyl Gatifloxacin |
| 4. Salt Formation | N-Methyl Gatifloxacin | Hydrochloric acid | This compound |
Asymmetric Synthesis and Stereochemical Control in this compound Production
N-Methyl Gatifloxacin possesses a chiral center at the C-3 position of the piperazine ring. While gatifloxacin is often used as a racemate, the development of stereochemically pure drugs is a significant goal in medicinal chemistry to potentially enhance efficacy and reduce side effects. The asymmetric synthesis of this compound would therefore focus on controlling the stereochemistry of this chiral center.
Strategies for achieving stereochemical control include:
Use of Chiral Precursors: The synthesis can employ an enantiomerically pure N-methylated piperazine derivative as the starting material. The synthesis of such chiral piperazines can be achieved through various methods, including the use of chiral auxiliaries, enzymatic resolutions, or asymmetric catalysis.
Asymmetric Catalysis: The development of chiral catalysts for the key bond-forming reactions in the synthesis of the piperazine ring or for the coupling reaction with the quinolone core could provide a direct route to enantiomerically enriched N-Methyl Gatifloxacin.
Chiral Resolution: Racemic mixtures of N-Methyl Gatifloxacin or its intermediates can be separated into their individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.
The absolute configuration of the chiral center can significantly influence the biological activity of the compound. Therefore, the development of efficient asymmetric synthetic routes is a key area of research.
Design and Synthesis of Novel Analogs and Derivatives of this compound
The N-Methyl Gatifloxacin scaffold provides a versatile platform for the design and synthesis of novel analogs with potentially improved properties. Medicinal chemistry strategies focus on modifying different parts of the molecule to enhance activity, broaden the spectrum, or improve pharmacokinetic profiles.
Medicinal Chemistry Strategies for Scaffold Modification
Key areas for scaffold modification include:
The N-1 substituent: The cyclopropyl (B3062369) group at the N-1 position is crucial for activity, but modifications with other small alkyl or cycloalkyl groups can be explored.
The C-7 substituent: The piperazine ring at the C-7 position is a primary site for modification. Introducing different substituents on the piperazine ring can modulate the compound's lipophilicity, basicity, and interaction with bacterial enzymes.
The C-8 substituent: The methoxy (B1213986) group at the C-8 position influences the compound's activity and safety profile. Variations at this position can be investigated.
The C-3 carboxylic acid: The carboxylic acid at the C-3 position is essential for DNA gyrase inhibition. However, it can be converted to esters or amides to create prodrugs with altered solubility and pharmacokinetic properties.
Chemical Transformation Reactions Applied to this compound
Various chemical transformation reactions can be applied to the this compound molecule to generate a library of derivatives:
N-Alkylation/N-Arylation: The secondary amine in the piperazine ring (if present in a precursor) can be further functionalized with various alkyl or aryl groups.
Acylation: The piperazine nitrogen can be acylated with a variety of acyl chlorides or anhydrides to introduce amide functionalities.
Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamide derivatives.
Esterification/Amidation of the Carboxylic Acid: The C-3 carboxylic acid can be converted to a range of esters or amides.
These transformations allow for the systematic exploration of the structure-activity relationship (SAR) of N-Methyl Gatifloxacin analogs.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceuticals like this compound is of growing importance to minimize the environmental impact of drug manufacturing. researchgate.netijbpas.com Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, the use of water or supercritical fluids as reaction media is being explored for fluoroquinolone synthesis. researchgate.net
Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. The use of recyclable catalysts is particularly beneficial. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is one technique that can often reduce reaction times and energy usage. ijbpas.com
Waste Reduction: Developing processes that generate minimal waste and designing synthetic routes where byproducts are non-toxic and can be easily managed.
For the synthesis of this compound, this could involve optimizing the coupling reaction to reduce the formation of byproducts, using recyclable catalysts for the formation of the quinolone core, and minimizing the use of hazardous organic solvents throughout the purification process. Research into one-pot synthesis and flow chemistry approaches for fluoroquinolones also aligns with the principles of green chemistry by reducing the number of unit operations and improving process efficiency. researchgate.net
Molecular and Biochemical Mechanisms of Action of N Methyl Gatifloxacin Hcl
Interaction and Binding Dynamics of N-Methyl Gatifloxacin (B573) HCl with Microbial DNA Gyrase and Topoisomerase IV
Elucidation of Specific Binding Sites and Modes
No specific studies elucidating the binding sites and modes of N-Methyl Gatifloxacin HCl with microbial DNA gyrase and topoisomerase IV have been identified. While research on gatifloxacin suggests interactions within the quinolone-binding pocket of these enzymes, the precise impact of the N-methyl group on these interactions has not been investigated. nih.govpnas.org
Kinetic Studies of Enzyme Inhibition by this compound
Kinetic data, such as the 50% inhibitory concentration (IC₅₀) values, for the inhibition of DNA gyrase and topoisomerase IV specifically by this compound are not available in the current body of scientific literature. Studies on gatifloxacin have established its potent inhibitory activity, but these findings cannot be directly extrapolated to its N-methylated counterpart without specific experimental validation. nih.govnih.govmedchemexpress.com
Impact of this compound on Bacterial DNA Replication and Repair Pathways
There is no published research detailing the specific impact of this compound on the broader pathways of bacterial DNA replication and repair. While it is presumed to disrupt these processes through the inhibition of its primary targets, the nuanced effects on specific repair mechanisms or replication fork dynamics have not been studied for this particular derivative. The general mechanism for fluoroquinolones involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks. nih.gov
Cellular Uptake and Intracellular Distribution of this compound in Prokaryotic Cells
Specific studies on the cellular uptake and intracellular distribution of this compound in prokaryotic cells are not available. The physicochemical properties of a molecule, including modifications like N-methylation, can influence its transport across the bacterial cell envelope. However, without dedicated research, the specific mechanisms, such as the role of porins or efflux pumps in the transport of this compound, remain unknown. nih.govmdpi.com
Effects of this compound on Bacterial Gene Expression and Protein Synthesis Profiles
No studies have been found that investigate the effects of this compound on bacterial gene expression or protein synthesis profiles. Such studies would be crucial to understand the broader cellular response to this specific compound beyond the immediate inhibition of its primary targets.
Secondary Molecular Targets and Off-Target Effects of this compound in Microbial Systems
Information regarding any secondary molecular targets or off-target effects of this compound within microbial systems is not present in the available literature. Identifying such effects is important for a complete understanding of a compound's mechanism of action and potential for resistance development.
Induction of Oxidative Stress and Reactive Oxygen Species by this compound in Microorganisms
Currently, there is a significant lack of specific research data available in publicly accessible scientific literature focusing exclusively on the induction of oxidative stress and the generation of reactive oxygen species (ROS) by this compound in microorganisms. The majority of available research focuses on the broader class of fluoroquinolones or the parent compound, Gatifloxacin.
While the primary mechanism of action for fluoroquinolones like Gatifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, a secondary bactericidal effect is understood to be the induction of oxidative stress. nih.govfrontiersin.orgnih.gov This process involves the generation of ROS, which are highly reactive molecules that can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death. nih.govnih.gov
Research on other fluoroquinolones has established a connection between antibiotic treatment and the production of ROS. For instance, studies on moxifloxacin (B1663623), a C-8 methoxy (B1213986) fluoroquinolone similar to gatifloxacin, have shown that it induces oxidative stress in Mycobacterium tuberculosis, and this effect is correlated with its bactericidal activity. asm.org The lethality of moxifloxacin was reduced when bacterial cultures were supplemented with ROS scavengers, highlighting the role of oxidative stress in its mechanism of action. asm.org
For Gatifloxacin itself, some studies have explored its impact on oxidative stress. One study that compared the oxidative stress induced by ciprofloxacin (B1669076), levofloxacin (B1675101), and gatifloxacin in patients found that gatifloxacin induced less oxidative stress compared to the other two fluoroquinolones. nih.gov Another study involving Gatifloxacin loaded onto silica (B1680970) nanoparticles (GAT-SiO2 NPs) to enhance its antibacterial effect against E. coli noted that the composite material generated strong reactive oxygen species. frontiersin.org This suggests that while Gatifloxacin may inherently induce some level of oxidative stress, its formulation can significantly influence this activity. frontiersin.org
It is plausible that this compound, as a derivative of Gatifloxacin, may also induce oxidative stress in microorganisms. The addition of a methyl group to the piperazinyl ring at the C7 position, which differentiates Gatifloxacin from some other fluoroquinolones, is known to influence its biological activity. nih.gov However, without direct experimental evidence, the extent and specific mechanisms by which this compound induces ROS production in microorganisms remain speculative. Further research is required to elucidate these specific biochemical pathways.
The general proposed mechanism for ROS production by fluoroquinolones involves the disruption of normal cellular respiration and metabolic processes, leading to an imbalance in the redox state of the cell. nih.govnih.gov This can lead to the formation of superoxide (B77818) radicals (O2•−), which can then be converted to hydrogen peroxide (H2O2) and highly reactive hydroxyl radicals (•OH). nih.gov These ROS can then inflict damage on critical cellular macromolecules.
The following table summarizes findings on the induction of oxidative stress by the parent compound, Gatifloxacin, and a related fluoroquinolone, which may provide some context for the potential activity of its N-methylated derivative.
| Compound | Microorganism/System | Key Findings on Oxidative Stress |
| Gatifloxacin | Human patients with urinary tract infections | Induced lower levels of oxidative stress markers (lipid peroxides) compared to ciprofloxacin and levofloxacin. nih.gov |
| Gatifloxacin-SiO2 Nanoparticles | Escherichia coli | The nanoparticle formulation demonstrated strong reactive oxygen species (ROS) generation, suggesting ROS involvement in its bactericidal activity. frontiersin.org |
| Moxifloxacin | Mycobacterium tuberculosis | Induced oxidative stress that correlated with bacterial death; lethality was mitigated by ROS scavengers. asm.org |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of N Methyl Gatifloxacin Hcl Analogs
Identification of Essential Pharmacophoric Features for N-Methyl Gatifloxacin (B573) HCl Biological Activity
The biological activity of N-Methyl Gatifloxacin HCl is intrinsically linked to its core structural components, which are characteristic of the fluoroquinolone class. These essential pharmacophoric features work in concert to inhibit bacterial DNA synthesis.
Key structural features contributing to its activity include:
The Quinolone Core: The fundamental bicyclic ring system is essential for interacting with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones. chemicea.comnih.gov
C6 Fluorine Atom: The fluorine atom at the C6 position is a hallmark of modern fluoroquinolones, significantly broadening their spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov
N1 Cyclopropyl (B3062369) Group: The cyclopropyl substituent at the N1 position enhances activity against Gram-negative bacteria and contributes to some Gram-positive activity. nih.gov
C7 Piperazine (B1678402) Ring: The substituent at the C7 position plays a crucial role in modulating potency, spectrum of activity, and pharmacokinetic properties. conicet.gov.ar In this compound, this is a 3,4-dimethylpiperazinyl moiety. vulcanchem.com
C8 Methoxy (B1213986) Group: The methoxy group at the C8 position enhances activity against DNA gyrase and topoisomerase IV and is associated with increased bacteriostatic and bactericidal activity. nih.govncats.ionih.gov
Analysis of various gatifloxacin derivatives reveals that modifications at the C7 piperazinyl ring can significantly impact antibacterial properties. For instance, any variation at the 3'-position of the piperazine ring has been shown to reduce antibacterial properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For fluoroquinolones, QSAR studies have been instrumental in predicting the antibacterial activity and pharmacokinetic properties of new derivatives. nih.gov
While specific QSAR models for this compound are not extensively documented in publicly available literature, general QSAR principles for fluoroquinolones can be extrapolated. These studies often utilize topological and three-dimensional descriptors to build predictive models. nih.gov For example, a study on fluoroquinolones indicated that a small volume and large polarizability and surface area of substituents at the C-7 position contribute to a larger area under the curve (AUC), a key pharmacokinetic parameter. nih.gov
QSAR analyses have also been used to design novel fluoroquinolones with predicted activity against various pathogens. ebi.ac.uk In one study, a pharmacophore model generated for benzenesulfonyl-fluoroquinolones, which also have modifications at the C7 piperazine ring, showed that both the phenyl and the sulfonyl/carbonyl groups were involved in receptor interaction. conicet.gov.ar Such models could be adapted to understand the impact of the N-methyl group in this compound.
Influence of N-Methyl Group on Antimicrobial Spectrum and Potency
The introduction of a methyl group to the piperazine ring of gatifloxacin to form this compound can be expected to influence its antimicrobial spectrum and potency. The methyl substituent on the piperazine ring of gatifloxacin is known to contribute to its Gram-positive activity and prolong its half-life. nih.gov The addition of a second methyl group in this compound may further modulate these properties.
Gatifloxacin itself has a broad spectrum of activity against both Gram-positive and Gram-negative organisms. ncats.ionih.gov It is effective against a range of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae. ncats.io The N-methylation could potentially alter this spectrum. For instance, N-methylation of other antimicrobial peptides has been shown to modulate biological activity and selectivity. nih.gov
The additional methyl group in this compound likely leads to:
Enhanced Lipophilicity: This could potentially improve membrane penetration. vulcanchem.com
Increased Steric Hindrance: The presence of the second methyl group creates more bulk around the piperazine nitrogen. vulcanchem.com
Altered pKa Values: This could affect the ionization state of the molecule at physiological pH. vulcanchem.com
These changes can collectively impact the drug's ability to reach its target and its binding affinity, thereby influencing its potency.
Conformational Analysis and its Correlation with this compound Bioactivity
The three-dimensional conformation of a drug molecule is critical for its interaction with its biological target. Conformational analysis of fluoroquinolones has been performed using methods like the Monte Carlo method to identify the most stable, lowest energy conformers. nih.gov
For gatifloxacin, the C–C bond connecting the quinolone parent ring and the piperazine ring can rotate, allowing for conformational adaptability. nih.gov This flexibility can be crucial for binding to the active site of DNA gyrase and topoisomerase IV. The addition of a methyl group in this compound could influence the preferred conformation of the piperazine ring and its orientation relative to the quinolone core.
Molecular dynamics simulations have been used to analyze the conformational adaptability of gatifloxacin, revealing how the piperazine ring can adjust its conformation to fit into a binding cavity. nih.gov Such studies on this compound would be necessary to fully understand how the N-methyl group affects its conformational freedom and, consequently, its bioactivity.
SAR Studies Related to Efflux Pump Interaction and Resistance Modulation for this compound Analogs
Bacterial resistance to fluoroquinolones can arise from mutations in the target enzymes or through the action of efflux pumps that actively transport the drugs out of the bacterial cell. mdpi.com The C7 substituent of fluoroquinolones has a significant impact on their interaction with these efflux pumps. conicet.gov.ar
Gatifloxacin has been identified as a substrate for the P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) efflux pumps, but not for the Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.net This interaction can lead to reduced intracellular drug concentrations and contribute to acquired resistance. nih.gov
The structural modifications in this compound, particularly the additional methyl group, could alter its interaction with efflux pumps. A greater ability to enter bacterial cells and a reduced susceptibility to efflux pumps could enhance the potency of fluoroquinolone analogs. conicet.gov.ar Studies on other fluoroquinolone derivatives have shown that modifications at the C7 position can modulate susceptibility to efflux. For example, some benzenesulfonyl-fluoroquinolones are thought to have reduced susceptibility to specific efflux pumps. conicet.gov.ar
Further research is needed to specifically determine how the N-methyl group of this compound affects its recognition and transport by various bacterial efflux pumps. Understanding this relationship is crucial for designing new analogs that can overcome efflux-mediated resistance.
Pre Clinical Investigations of N Methyl Gatifloxacin Hcl in in Vitro and Experimental Animal Models
Comprehensive In Vitro Antimicrobial Susceptibility Profiling of N-Methyl Gatifloxacin (B573) HCl
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
No published studies were found that determined the MIC or MBC values of N-Methyl Gatifloxacin HCl against any bacterial strains. Therefore, a data table for these parameters cannot be generated.
Spectrum of Activity against Clinically Relevant Bacterial Strains (Laboratory Isolates)
There is no available data detailing the in vitro spectrum of activity for this compound against clinically relevant Gram-positive or Gram-negative laboratory isolates.
Activity against Atypical Bacteria and Intracellular Pathogens in Cell Culture Models
Research on the efficacy of this compound against atypical bacteria (e.g., Mycoplasma pneumoniae, Chlamydia pneumoniae) or intracellular pathogens within cell culture models has not been published in the available scientific literature.
Time-Kill Kinetic Studies of this compound against Reference Microorganisms
No time-kill kinetic assays for this compound have been reported. These studies, which assess the rate at which a compound kills a bacterial population, are essential for understanding its bactericidal or bacteriostatic properties, but this information is not available for this specific compound.
Efficacy of this compound against Bacterial Biofilms in Static and Flow Models
There are no published findings on the ability of this compound to inhibit the formation of or eradicate established bacterial biofilms in either static or dynamic (flow) models.
In Vivo Efficacy Studies in Animal Infection Models (e.g., Murine Systemic, Respiratory, Urinary Tract Infections)
A search for in vivo studies in established animal infection models yielded no results for this compound. Efficacy data from murine models of systemic, respiratory, or urinary tract infections, which are crucial for preclinical assessment, have not been published for this compound.
Preclinical Data on this compound Not Available in Publicly Accessible Research
Despite a comprehensive search of available scientific literature and databases, no specific preclinical research data was found for the chemical compound this compound. The investigation sought to detail the compound's dose-response relationships, its effect on bacterial load in animal models, and its synergistic or antagonistic interactions with other antimicrobial agents, as per the specified research outline.
The extensive search yielded information on the parent compound, Gatifloxacin. This included studies on its efficacy in various animal infection models, in vitro activity against a range of bacteria, and its interactions when combined with other antibiotics. For example, studies have detailed the in vivo therapeutic effect of Gatifloxacin in murine models of Nocardia brasiliensis infection and its synergistic activities with other antimicrobials against Pseudomonas aeruginosa. nih.govnih.gov
However, none of the retrieved scientific literature specifically addresses the N-Methyl derivative (this compound). Consequently, the requested detailed analysis of its preclinical profile, including dose-response curves, impact on bacterial reduction in tissues, and in vitro combinatorial effects, cannot be provided.
The absence of such specific data in the public domain prevents the creation of a scientifically accurate and verifiable article on the preclinical investigations of this compound. Therefore, the subsequent sections of the requested article cannot be developed.
Pharmacokinetics and Biotransformation of N Methyl Gatifloxacin Hcl in Pre Clinical Species
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Laboratory Animals (e.g., Rodents, Lagomorphs)
There is no specific information available for the ADME profile of N-Methyl Gatifloxacin (B573) HCl in laboratory animals. The available data pertains to gatifloxacin.
Bioavailability Assessment in Animal Models
Specific bioavailability data for N-Methyl Gatifloxacin HCl in animal models has not been reported in the reviewed literature. For the parent compound, gatifloxacin, bioavailability has been assessed in several species. In rats, the oral bioavailability of gatifloxacin was reported to be in the range of 60.48% to 78.86%. researchgate.net In dogs, a higher oral bioavailability of 98.47% was observed. researchgate.net
Tissue Distribution and Compartmental Modeling in Experimental Animals
Detailed tissue distribution and compartmental modeling studies for this compound are not available. For gatifloxacin, studies in rats have shown that the volume of distribution is significant, indicating wide distribution into tissues. researchgate.netfda.gov In rabbits, after topical ocular administration, gatifloxacin has been shown to distribute into various ocular tissues, with the highest concentrations found in the cornea. nih.govnih.gov Compartmental modeling for gatifloxacin has been conducted in the context of specific infection models, such as in a murine inhalation infection model.
Identification and Characterization of this compound Metabolites in Animal Biological Matrices
There are no studies that have identified or characterized metabolites of this compound in animal biological matrices. For gatifloxacin, metabolism appears to be limited in preclinical species, similar to what is observed in humans where less than 1% of a dose is recovered as metabolites in urine. fda.govfda.gov The primary metabolites identified in humans are ethylenediamine (B42938) and methylethylenediamine. drugbank.comfda.gov Specific studies detailing the metabolic profile of gatifloxacin in rodents and lagomorphs, particularly concerning N-methylation, were not found.
Plasma Protein Binding Characteristics of this compound (In Vitro and Animal Plasma)
The plasma protein binding characteristics of this compound have not been specifically reported. For gatifloxacin, plasma protein binding is generally low. In rats, the plasma protein binding is approximately 20% and is independent of concentration. fda.gov This low level of protein binding is consistent across species, including humans. fda.govfda.gov
Pharmacokinetic Modeling and Simulation for this compound in Pre-clinical Systems
No pharmacokinetic modeling and simulation studies have been published for this compound in preclinical systems. For gatifloxacin, pharmacokinetic-pharmacodynamic (PK/PD) modeling has been utilized to predict efficacy in various infection models. For instance, in a murine model of Bacillus anthracis infection, Monte Carlo simulations were used to identify dosing regimens with a high probability of therapeutic success.
Excretion Pathways and Mass Balance Studies of this compound in Animal Models
Specific data on the excretion pathways and mass balance of this compound in animal models are not available. For the parent compound, gatifloxacin, the primary route of excretion is renal, with a significant portion of the administered dose being recovered as unchanged drug in the urine. fda.gov In humans, over 70% of an administered dose is recovered unchanged in the urine, with about 5% found in the feces. fda.gov This suggests that renal excretion via glomerular filtration and tubular secretion is the main elimination pathway. Mass balance studies in animals would be necessary to confirm these pathways and quantify the extent of excretion for gatifloxacin and any potential metabolites, including an N-methylated form.
Molecular Basis of Antimicrobial Resistance to N Methyl Gatifloxacin Hcl
Genetic and Genomic Analyses of Resistance Mechanisms to N-Methyl Gatifloxacin (B573) HCl
The foundation of resistance to N-Methyl Gatifloxacin HCl lies within the bacterium's genetic code. Genomic analyses of resistant strains have identified that resistance often arises from a series of mutations rather than a single event. fda.gov This multi-step process involves alterations in the genes that encode the primary targets of fluoroquinolones: DNA gyrase and topoisomerase IV. mdpi.com
Whole-genome sequencing has become an invaluable tool in identifying the diverse mutations responsible for resistance. tandfonline.com These studies reveal that the genetic basis of resistance is not uniform across all bacterial species. For instance, in Escherichia coli, mutations in the gyrA gene are most frequently observed, while in Staphylococcus aureus, mutations in the parC or grlA genes are more common as the initial step in developing resistance. asm.orgnih.gov The accumulation of these mutations often correlates with increasing levels of resistance. Furthermore, genomic studies have highlighted the plasticity of bacterial genomes, which allows for the acquisition of new resistance determinants through horizontal gene transfer, further complicating the resistance landscape. researchgate.net
Mutations in Gyrase and Topoisomerase Genes (Quinolone Resistance Determining Regions, QRDR) Conferring Resistance to this compound
The primary mechanism of action for fluoroquinolones like gatifloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. ncats.ionih.gov These enzymes are critical for DNA replication, recombination, and repair. Specific regions within the genes encoding these enzymes, known as the Quinolone Resistance-Determining Regions (QRDRs), are hotspots for mutations that lead to reduced drug susceptibility. nih.govmdpi.com
Mutations within the QRDRs of the gyrA and gyrB genes (encoding DNA gyrase) and the parC and parE genes (encoding topoisomerase IV) are the most common cause of high-level fluoroquinolone resistance. mdpi.comasm.orgplos.org For example, in Neisseria gonorrhoeae, mutations such as Ser-91-Phe in gyrA and Ser-88-Pro in parC have been significantly correlated with increased minimum inhibitory concentrations (MICs) of gatifloxacin. nih.gov Similarly, in Streptococcus pneumoniae, mutations in parC (e.g., Ser-79→Tyr) and gyrA (e.g., Ser-81→Phe or Tyr), particularly in combination, are major contributors to resistance. nih.gov The specific amino acid substitutions can have varying impacts on the level of resistance. For instance, in Mycobacterium tuberculosis, mutations at positions Ala-90 and Asp-94 of gyrA are frequently associated with gatifloxacin resistance. nih.gov
Interestingly, some studies suggest that the 8-methoxy group of gatifloxacin may influence its target preference, potentially making DNA gyrase a more favored target compared to its counterparts lacking this group. nih.gov This can affect the initial mutations selected for under drug pressure.
Table 1: Common QRDR Mutations Associated with Gatifloxacin Resistance
| Bacterium | Gene | Mutation | Reference |
|---|---|---|---|
| Neisseria gonorrhoeae | gyrA |
Ser-91-Phe | nih.gov |
| Neisseria gonorrhoeae | parC |
Ser-88-Pro | nih.gov |
| Streptococcus pneumoniae | parC |
Ser-79→Tyr | nih.gov |
| Streptococcus pneumoniae | gyrA |
Ser-81→Phe/Tyr | nih.gov |
| Mycobacterium tuberculosis | gyrA |
Ala-90→Val | asm.org |
| Mycobacterium tuberculosis | gyrA |
Asp-94→Gly/His/Asn/Val/Tyr | asm.org |
| Staphylococcus aureus | grlA |
Ser-80→Phe | nih.gov |
| Staphylococcus aureus | gyrA |
Ser-84→Leu | nih.gov |
Role of Efflux Pump Systems in this compound Resistance in Bacteria
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. oup.com This mechanism reduces the intracellular concentration of the drug, thereby diminishing its efficacy. The overexpression of these pumps is a significant contributor to fluoroquinolone resistance. mdpi.com
Several families of efflux pumps are implicated in gatifloxacin resistance. In Gram-negative bacteria, multicomponent systems are common. oup.com In Staphylococcus aureus, the NorA efflux pump, a member of the major facilitator superfamily (MFS), can contribute to resistance against hydrophilic quinolones. oup.com However, some studies suggest that overexpression of NorA has a minimal effect on the MIC of gatifloxacin. nih.gov Other efflux pumps like NorB and NorC in S. aureus may play a role in resistance to more hydrophobic quinolones. oup.com
Research has shown that gatifloxacin itself can be a substrate for certain efflux pumps, such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2). nih.govresearchgate.net The interaction of gatifloxacin with these transporters can be a mechanism of acquired resistance. nih.govresearchgate.net The use of efflux pump inhibitors (EPIs) has been shown to reduce the MIC of gatifloxacin in some bacteria, further highlighting the role of these pumps in resistance. For example, verapamil (B1683045) has been observed to decrease the MIC of gatifloxacin in E. coli. nih.govencyclopedia.pub
Plasmid-Mediated Quinolone Resistance (PMQR) Genes and their Contribution to this compound Resistance
Unlike chromosomally encoded resistance, which is passed down vertically, plasmid-mediated quinolone resistance (PMQR) can be transferred horizontally between bacteria, facilitating the rapid spread of resistance. nih.gov PMQR mechanisms typically confer low-level resistance on their own but can facilitate the selection of higher-level resistance mutations. nih.govnih.gov
Three main types of PMQR have been identified:
Qnr proteins: These proteins belong to the pentapeptide repeat family and protect DNA gyrase and topoisomerase IV from quinolone inhibition. nih.gov Several families of qnr genes exist, including qnrA, qnrB, qnrC, qnrD, and qnrS. nih.govbrieflands.com
Efflux pumps: Some plasmids carry genes for efflux pumps, such as qepA and oqxAB, which actively extrude fluoroquinolones from the cell. nih.govui.edu.ng
The prevalence of these PMQR genes varies. In some studies of Enterobacteriaceae, aac(6')-Ib-cr has been found to be the most common PMQR determinant, followed by genes like oqxB, oqxA, qnrB, and qnrS. nih.gov The presence of PMQR genes is often associated with resistance to multiple other antibiotics due to their location on plasmids carrying multiple resistance determinants. plos.org While PMQR determinants alone may not push the MIC of gatifloxacin above the resistance breakpoint, they lower the barrier for the development of clinically significant resistance.
Table 2: Key Plasmid-Mediated Quinolone Resistance (PMQR) Genes
| Gene Family | Mechanism of Action | Reference |
|---|---|---|
qnr (e.g., qnrA, qnrB, qnrS) |
Protection of DNA gyrase and topoisomerase IV | nih.gov |
aac(6')-Ib-cr |
Enzymatic modification of quinolones | nih.gov |
qepA, oqxAB |
Plasmid-encoded efflux pumps | nih.gov |
Cross-Resistance and Co-Resistance Patterns of this compound with Other Fluoroquinolones and Antimicrobials
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. Due to their shared mechanism of action, cross-resistance is common among fluoroquinolones. ncats.io A mutation in gyrA that confers resistance to gatifloxacin is likely to also increase the MICs of other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101). nih.gov However, the extent of cross-resistance can vary depending on the specific mutation and the particular fluoroquinolone. For example, some mutations may have a more significant impact on older generation fluoroquinolones than on newer ones like gatifloxacin. asm.org
Co-resistance, the presence of resistance to different classes of antibiotics in the same bacterial strain, is also a significant issue. This often occurs when the genes for resistance to different drug classes are located on the same mobile genetic element, such as a plasmid. plos.org For instance, PMQR genes are frequently found on plasmids that also carry genes for extended-spectrum β-lactamases (ESBLs), leading to co-resistance to both fluoroquinolones and β-lactam antibiotics. plos.orgnih.gov This co-selection of resistance mechanisms poses a major challenge to treatment. Importantly, there is generally no cross-resistance between gatifloxacin and other classes of antibiotics like penicillins, cephalosporins, aminoglycosides, and macrolides, as their mechanisms of action are different. fda.govncats.io
Adaptive Resistance, Persistence, and Heteroresistance Phenomena Induced by this compound Exposure
Beyond stable, high-level resistance, bacteria can exhibit other, more transient forms of resistance when exposed to antibiotics like this compound.
Adaptive resistance: This is a temporary increase in resistance that occurs in response to an environmental stimulus, such as the presence of an antibiotic. It is often mediated by the upregulation of efflux pumps. encyclopedia.pub This phenomenon can allow bacteria to survive initial antibiotic exposure, providing an opportunity for the selection of more permanent resistance mutations.
Persistence: Persister cells are a subpopulation of bacteria that are phenotypically tolerant to high concentrations of antibiotics without being genetically resistant. These cells are in a dormant, non-dividing state, which makes them less susceptible to the lethal action of antibiotics that target active cellular processes. Upon removal of the antibiotic, these persisters can resume growth, potentially leading to recurrent infections.
Heteroresistance: This refers to the presence of a subpopulation of resistant cells within a larger, susceptible bacterial population. This can be difficult to detect with standard susceptibility testing methods. Exposure to gatifloxacin can select for these pre-existing resistant subpopulations, leading to treatment failure. The mechanisms underlying heteroresistance can include gene amplification or the presence of a mix of susceptible and resistant cells.
These phenomena contribute to the complexity of antimicrobial resistance and can lead to therapeutic failures even when the bulk of the bacterial population appears susceptible in laboratory tests.
Computational and Theoretical Studies of N Methyl Gatifloxacin Hcl
Molecular Docking and Ligand-Protein Interaction Studies of N-Methyl Gatifloxacin (B573) HCl with Target Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. For N-Methyl Gatifloxacin HCl, these studies are crucial for understanding its interaction with primary bacterial targets: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. medchemexpress.comacs.orgasm.org
Research on gatifloxacin derivatives has utilized software such as the Molecular Operating Environment (MOE), Schrodinger's Maestro, and Surflex-Dock to perform these simulations. africanjournalofbiomedicalresearch.comnih.govnih.gov The process involves preparing the three-dimensional structures of the ligand (this compound) and the target enzyme, often obtained from the Protein Data Bank (PDB). africanjournalofbiomedicalresearch.comnih.gov The docking simulations then place the ligand into the active site of the enzyme, calculating the binding affinity, often expressed as a docking score or binding energy.
Studies on similar fluoroquinolones have shown that the quinolone core interacts with specific amino acid residues within the active site of DNA gyrase and topoisomerase IV. africanjournalofbiomedicalresearch.comresearchgate.net For instance, derivatives of gatifloxacin have been shown to form hydrogen bonds with residues such as Arginine (Arg), Lysine (Lys), and Serine (Ser) in the DNA gyrase enzyme. africanjournalofbiomedicalresearch.com The N-methyl group on the piperazine (B1678402) ring of this compound would influence the steric and electronic profile of the molecule, potentially altering these interactions compared to the parent gatifloxacin. Docking studies can precisely model these changes, predicting whether the modification enhances or diminishes the binding affinity for the target enzymes.
Table 1: Representative Molecular Docking Results for Gatifloxacin Derivatives with Target Enzymes This table is illustrative, based on typical findings for fluoroquinolones.
| Compound | Target Enzyme (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Gatifloxacin Derivative | Topoisomerase II (DNA Gyrase) (2XCT) | -8.5 | Arg, Lys, Ser | africanjournalofbiomedicalresearch.com |
| Aminothiazolyl Norfloxacin | Topoisomerase IV-DNA | -6.46 | Not Specified | nih.gov |
Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability of this compound Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the ligand-protein complex and to observe conformational changes that may occur upon binding. nih.gov Using software like NAMD (Nanoscale Molecular Dynamics), researchers can simulate the movements of atoms in the this compound-enzyme complex in a simulated physiological environment. nih.gov
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties of this compound
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.govphyschemres.org These calculations can determine the distribution of electrons within the this compound molecule, its reactivity, and predict its spectroscopic characteristics.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). researchgate.net The E-HOMO value relates to the molecule's ability to donate electrons, while the E-LUMO value indicates its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.
For this compound, these calculations can provide insights into its mechanism of action at a subatomic level and help explain its interaction with the target enzymes and DNA. Furthermore, quantum chemical methods can predict spectroscopic properties, such as UV-Vis and NMR spectra, which can be used to validate the structure of the synthesized compound. nih.gov The theoretical data on electrostatic potential can also highlight regions of the molecule likely to engage in intermolecular interactions, such as hydrogen bonding. nih.gov
Table 2: Illustrative Quantum Chemical Parameters This table presents typical quantum chemical parameters calculated for fluoroquinolone-like molecules.
| Parameter | Description | Typical Significance | Reference |
|---|---|---|---|
| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability | researchgate.net |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability | researchgate.net |
| ΔE (LUMO-HOMO) | Energy Gap | Indicator of chemical reactivity and stability | physchemres.org |
De Novo Drug Design Approaches Utilizing this compound as a Scaffold for Novel Antimicrobial Agents
De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a known molecular fragment or scaffold. whiterose.ac.uk The this compound structure serves as an excellent scaffold for designing new antimicrobial agents. Its core fluoroquinolone structure is a proven pharmacophore for inhibiting bacterial DNA gyrase and topoisomerase IV. acs.org
Using computational software, the this compound scaffold can be modified by adding, removing, or substituting various functional groups. google.com The goal is to design new analogs that might possess enhanced activity, a broader spectrum, improved safety, or the ability to overcome existing mechanisms of bacterial resistance. nih.gov For example, new substituents could be computationally added to the piperazine ring or other positions on the quinolone core. These new virtual compounds can then be rapidly screened using molecular docking and ADMET prediction tools to prioritize the most promising candidates for chemical synthesis and biological testing. This iterative cycle of computational design and experimental validation is a cornerstone of modern medicinal chemistry. whiterose.ac.uk
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Theoretical Toxicity) Properties for this compound Analogs
A critical aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Poor ADMET properties are a major cause of failure in clinical trials. In silico ADMET prediction models provide an early assessment of the drug-likeness of compounds, helping to identify potential liabilities before significant resources are invested. uniroma1.itmdpi.com
For analogs designed from the this compound scaffold, various computational tools can predict a wide range of properties. These include oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), and potential for various types of toxicity (e.g., cardiotoxicity, mutagenicity). mdpi.comup.ac.za Software platforms often use quantitative structure-activity relationship (QSAR) models, which are statistical models that correlate chemical structure with a specific biological or toxicological endpoint. acs.org By screening virtual libraries of this compound analogs for both target affinity and favorable ADMET profiles, researchers can significantly increase the probability of discovering a successful new drug.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Gatifloxacin |
| Norfloxacin |
| Ciprofloxacin (B1669076) |
| DNA |
| Arginine |
| Lysine |
Analytical Methodologies for N Methyl Gatifloxacin Hcl Detection and Quantification in Research Settings
Development and Validation of Chromatographic Methods (e.g., HPLC, UPLC, LC-MS/MS) for N-Methyl Gatifloxacin (B573) HCl
High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of N-Methyl Gatifloxacin HCl. nih.gov These methods are often preferred due to their high resolution, sensitivity, and specificity.
Drawing parallels from methods developed for gatifloxacin, a typical HPLC analysis for this compound would likely involve a reversed-phase C18 column. vulcanchem.comnih.gov The mobile phase often consists of a buffer-acetonitrile mixture, such as disodium (B8443419) hydrogen phosphate (B84403) buffer and acetonitrile (B52724), with the pH adjusted to around 3.3. nih.gov A flow rate of approximately 1.0 mL/min and UV detection at a wavelength of about 293 nm are common parameters. vulcanchem.comnih.gov Such methods can achieve separation in a short time, often within three minutes. vulcanchem.com
For more complex analyses, such as in biological matrices, LC-MS/MS offers enhanced selectivity and sensitivity. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection of very low concentrations of the analyte. nih.gov
Sample Preparation Techniques for Various Research Matrices (e.g., Cell Culture Media, Animal Tissues, Biological Fluids)
The choice of sample preparation technique is critical and depends on the properties of this compound, the nature of the research matrix, and the analytical method to be used. ijpsr.com Common techniques for fluoroquinolones in biological matrices include:
Protein Precipitation: This is a straightforward method often used for plasma or serum samples. ijpsr.com It involves adding a precipitating agent like acetonitrile or methanol (B129727) to denature and remove proteins. ijpsr.com The clear supernatant can then be directly injected or further processed before chromatographic analysis. ijpsr.com
Liquid-Liquid Extraction (LLE): LLE partitions the analyte between an aqueous sample and an immiscible organic solvent. mdpi.com This technique can improve selectivity by isolating the analyte from interfering substances. mdpi.com
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Cloud-Point Extraction (CPE): This environmentally friendly technique uses surfactants to extract compounds from aqueous solutions. mdpi.com It has been successfully applied to the extraction of fluoroquinolones from wastewater and could be adapted for biological matrices. mdpi.com
Ultrafiltration: This method uses a semi-permeable membrane to separate the analyte from larger molecules like proteins. ijpsr.com
For animal tissues, homogenization followed by one of the extraction techniques mentioned above is typically required to release the analyte into a liquid phase suitable for analysis.
Method Specificity, Linearity, Accuracy, Precision, and Stability Considerations
Validation of analytical methods is crucial to ensure reliable and reproducible results. The International Council for Harmonisation (ICH) guidelines are often followed for this purpose. innovareacademics.in Key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. nih.gov Forced degradation studies are often performed to demonstrate specificity. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For gatifloxacin, linearity has been demonstrated over concentration ranges such as 4.0–40 μg/mL. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with average recoveries for gatifloxacin methods reported to be above 99.91%. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.govashdin.com For a gatifloxacin HPLC method, LOD and LOQ were reported as 0.507 and 1.538 μg/mL, respectively. nih.gov
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ashdin.com
Stability: The stability of the analyte in the sample solution under specific storage conditions. For gatifloxacin, standard solutions have been found to be stable for at least 48 hours at room temperature. conicet.gov.ar
Table 1: Example of HPLC Method Parameters for Gatifloxacin Analysis
| Parameter | Value |
|---|---|
| Stationary Phase | C18 column vulcanchem.comnih.gov |
| Mobile Phase | Disodium hydrogen phosphate buffer:acetonitrile (75:25 v/v), pH 3.3 nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 293 nm vulcanchem.comnih.gov |
| Linearity Range | 4.0–40 μg/mL nih.gov |
| Retention Time | ~2.77 min nih.gov |
Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, NMR, IR) for this compound Characterization and Purity Assessment
Spectroscopic techniques are invaluable for the qualitative and quantitative analysis of this compound. solubilityofthings.com They provide information about the compound's structure, functional groups, and purity. labmanager.com
UV-Visible (UV-Vis) Spectroscopy: This technique is based on the absorption of ultraviolet and visible light by molecules, which causes electronic transitions. imgroupofresearchers.com It is a simple and cost-effective method for the quantitative determination of this compound in solution, with a maximum absorption likely around 293 nm, similar to gatifloxacin. vulcanchem.comijpsonline.com The Beer-Lambert law allows for the direct correlation of absorbance to concentration. imgroupofresearchers.com
Fluorescence Spectroscopy: This highly sensitive technique involves the absorption of light and subsequent emission at a longer wavelength. solubilityofthings.com It can be used for detecting trace amounts of this compound. The formation of complexes with ions like terbium (Tb3+) can enhance the fluorescence intensity, providing a basis for quantification. researchgate.netekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of this compound, helping to confirm its identity and elucidate the structure of impurities. labmanager.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. solubilityofthings.com It can serve as a molecular "fingerprint" to confirm the identity of this compound. labmanager.com
Electrochemical and Biosensor-Based Approaches for this compound Detection
Electrochemical methods offer high sensitivity, rapid response times, and the potential for miniaturization, making them suitable for the detection of this compound. scirp.org These techniques measure changes in electrical signals (current, potential, impedance) resulting from the interaction of the analyte with an electrode surface. scirp.org
Voltammetric techniques, such as differential pulse voltammetry, have been used for the determination of gatifloxacin. researchgate.net The oxidation of the fluoroquinolone molecule at a glassy carbon electrode produces a current that is proportional to its concentration. researchgate.net The development of modified electrodes, for instance with nanomaterials, can further enhance the sensitivity and selectivity of these methods. mdpi.com
Biosensors, which combine a biological recognition element with a transducer, represent a promising approach for highly specific detection. An electrochemical immunoassay for gatifloxacin has been developed, where an antibody specific to the drug is used. nih.gov This competitive immunoassay format allows for the sensitive detection of the analyte in biological samples like swine urine. nih.gov CRISPR/Cas12-based electrochemical biosensors are also emerging as a powerful tool for nucleic acid detection and could potentially be adapted for antibiotic detection. scirp.org
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Principle | Primary Application | Advantages |
|---|---|---|---|
| HPLC/UPLC | Chromatographic separation | Quantification, Purity | High resolution, aobustness nih.govashdin.com |
| LC-MS/MS | Separation + Mass detection | Trace analysis, Complex matrices | High sensitivity and selectivity nih.gov |
| UV-Vis Spectroscopy | Light absorption | Quantification | Simple, cost-effective ijpsonline.comnih.gov |
| Fluorescence | Light emission | Trace quantification | High sensitivity solubilityofthings.comresearchgate.net |
| Electrochemical Sensors | Redox reactions | Rapid detection | High sensitivity, portability scirp.orgmdpi.com |
| Biosensors | Biorecognition | Specific detection | High specificity nih.gov |
Impurity Profiling and Degradation Product Analysis of this compound in Research Formulations
Impurity profiling is a critical aspect of pharmaceutical analysis, as impurities can affect the safety and efficacy of a drug. researchgate.net It involves the identification, structural elucidation, and quantification of impurities and degradation products. researchgate.net HPLC is the primary technique used for impurity profiling of fluoroquinolones. researchgate.net
Potential impurities in this compound could be process-related (from synthesis) or arise from degradation. researchgate.net For gatifloxacin, a common impurity is desmethyl gatifloxacin, which lacks a methyl group on the piperazine (B1678402) ring. Other potential impurities could include N-oxides and other related substances. vulcanchem.com
Forced degradation studies are conducted to identify potential degradation products that might form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. dphen1.com These studies help to establish the degradation pathways and the stability-indicating nature of the analytical method. nih.gov For gatifloxacin, significant degradation has been observed under acidic and basic conditions. vulcanchem.comnih.gov
Stability Studies of this compound under Various Experimental Conditions
Stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. dphen1.com These studies are crucial for defining storage conditions and shelf-life.
Based on studies of gatifloxacin, this compound is expected to be sensitive to hydrolysis under extreme pH conditions. vulcanchem.com Gatifloxacin has shown significant degradation in both 1 N HCl and 1 N NaOH. nih.gov The kinetics of degradation for gatifloxacin have been shown to follow first-order kinetics at elevated temperatures. nih.gov
Like other fluoroquinolones, this compound would likely require protection from light and heat to prevent degradation. vulcanchem.com Stability studies for gatifloxacin have been performed under various stress conditions, including refluxing in acid and base, exposure to hydrogen peroxide, and dry heat. conicet.gov.arsphinxsai.com The results of these studies inform the proper handling and storage of the compound in a research setting.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Gatifloxacin |
| Acetonitrile |
| Methanol |
| Disodium hydrogen phosphate |
| Orthophosphoric acid |
| Terbium |
| Desmethyl gatifloxacin |
| N-oxides |
| Hydrogen peroxide |
| Sodium hydroxide |
| Hydrochloric acid |
| Ambroxol HCl |
| Ciprofloxacin (B1669076) |
| Dexamethasone |
| Flurbiprofen |
| Ketorolac tromethamine |
| Levofloxacin (B1675101) |
| Lomefloxacin |
| Moxifloxacin (B1663623) |
| Ofloxacin |
| Ornidazole |
| Prednisolone Acetate |
| Satranidazole |
| Sparfloxacin |
| Trovafloxacin |
Future Research Directions and Translational Perspectives for N Methyl Gatifloxacin Hcl Research
Exploration of N-Methyl Gatifloxacin (B573) HCl Derivatives for Non-Antimicrobial Applications (e.g., Anti-biofilm, Anti-virulence, Immunomodulation in Animal Models)
Beyond its primary role as an antibacterial agent, the parent compound gatifloxacin has demonstrated potential in several non-antimicrobial applications. A significant future research direction would be to investigate whether N-Methyl Gatifloxacin HCl retains or enhances these properties.
Anti-biofilm Activity : Biofilm formation is a critical virulence factor for many pathogenic bacteria, contributing to persistent infections. Research has shown that gatifloxacin hydrochloride can significantly inhibit biofilm formation by various pathogens. nih.govnih.gov For instance, at a concentration of 0.0625 mg/L, it reduced biofilm formation in Ralstonia solanacearum by 58%, and at 0.25 mg/L, the reduction reached 80%. nih.govfrontiersin.orgfrontiersin.org Studies on permanently ionized quaternary ammonium (B1175870) derivatives of fluoroquinolones, including gatifloxacin, have also demonstrated an ability to reduce the total biomass of Pseudomonas aeruginosa biofilms. researchgate.net Future studies should assess the anti-biofilm efficacy of this compound against a range of clinically relevant, biofilm-forming bacteria.
Anti-virulence Potential : Quorum sensing (QS) is a cell-to-cell communication system that regulates virulence factor production in many bacteria. Targeting QS can disarm pathogens without exerting selective pressure for resistance. Research into mango seed kernel extract (MSKE) has shown it can inhibit biofilm growth and QS in Acinetobacter baumannii. ijmrhs.com Investigating whether this compound or its derivatives can disrupt QS pathways represents a promising avenue for developing anti-virulence therapies.
Immunomodulation in Animal Models : Fluoroquinolones can exhibit immunomodulatory effects. Gatifloxacin, for example, has been shown to possess anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α) in mouse macrophages and in animal models of eye inflammation. nih.gov In a rabbit keratitis model, gatifloxacin significantly reduced ocular inflammation compared to levofloxacin (B1675101). nih.gov The effect of gatifloxacin on TNF-α production was found to be more potent than that of levofloxacin in mouse macrophages. nih.gov It would be crucial to determine if this compound shares these immunomodulatory capabilities, which could be beneficial in treating infections where the host inflammatory response causes significant tissue damage.
| Pathogen | Gatifloxacin HCl Concentration | Biofilm Inhibition | Citation |
| Ralstonia solanacearum | 0.0625 mg/L | 58% | nih.govfrontiersin.org |
| Ralstonia solanacearum | 0.25 mg/L | 80% | nih.govfrontiersin.org |
| Pseudomonas syringae | 1 mg/L | 98% (bactericidal activity) | nih.gov |
| Xanthomonas campestris pv. vesicatoria | 4 mg/L | 90% (bactericidal activity) | nih.gov |
Development of Advanced Drug Delivery Systems for this compound in Experimental Models (e.g., Nanoparticles, Liposomes)
To enhance therapeutic efficacy, advanced drug delivery systems are crucial. For this compound, future research could adapt existing platforms developed for gatifloxacin to improve its pharmacokinetic profile and target-site concentration. Novel delivery systems like nanoparticles and liposomes offer advantages such as controlled release, improved solubility, and enhanced penetration across biological barriers. mdpi.comalkafeel.edu.iq
Nanoparticles : Various nanoparticle-based systems have been successfully formulated for gatifloxacin. Cationic polymeric nanoparticles using Eudragit® RL and RS have been developed for ocular delivery, achieving high drug loading (46%) and prolonged antimicrobial effect. nih.gov Chitosan nanoparticles have also been explored, showing an average size of 150-180 nm when drug-loaded and an entrapment efficiency of 84.9%. researchgate.net Another approach used spherical silica (B1680970) nanocarriers, which improved the antibacterial performance against Escherichia coli by 2.1 times compared to pure gatifloxacin. frontiersin.org These established methods provide a strong foundation for encapsulating this compound to potentially improve its bioavailability and residence time.
Liposomes : Liposomes are versatile vesicles for drug delivery, capable of encapsulating both hydrophilic and hydrophobic drugs. mdpi.comresearchgate.net A liposomal hydrogel of gatifloxacin was developed for topical ophthalmic administration, which prolonged the in vitro release and enhanced transcorneal permeation. nih.gov The optimal formulation utilized a 5:3 molar ratio of phosphatidylcholine to cholesterol and included stearylamine, demonstrating that vesicle composition is key to performance. nih.gov Developing liposomal formulations for this compound could similarly enhance its delivery, particularly for localized applications.
| Delivery System | Key Components | Drug | Primary Outcome | Citation |
| Cationic Nanoparticles | Eudragit® RL and RS (50:50 mixture) | Gatifloxacin | 46% drug loading, prolonged release and antimicrobial effect for ocular delivery. | nih.gov |
| Chitosan Nanoparticles | Chitosan, Sodium tripolyphosphate (TPP) | Gatifloxacin | 84.9% drug entrapment efficiency, increased sensitivity for S. aureus. | researchgate.net |
| Silica Nanocarriers | Spherical silica nanoparticles | Gatifloxacin | 2.1-fold improvement in antibacterial performance against E. coli. | frontiersin.org |
| Liposomal Hydrogel | Phosphatidylcholine, Cholesterol, Stearylamine | Gatifloxacin | Prolonged in vitro release and enhanced transcorneal permeation. | nih.gov |
| Ocular Inserts | Polyvinyl alcohol, Sodium alginate | Gatifloxacin Sesquihydrate | Sustained drug release for up to 11 hours. | jpionline.orgresearchgate.net |
Integration of this compound Research with Systems Biology and Omics Approaches
A systems biology approach, incorporating various "omics" technologies, can provide a holistic understanding of the biological effects of this compound.
Transcriptomics : Analyzing changes in gene expression (the transcriptome) in pathogens and host cells upon exposure to this compound can reveal its precise mechanism of action, identify off-target effects, and uncover potential resistance mechanisms.
Proteomics : Studying the entire set of proteins (the proteome) can elucidate how the compound alters cellular functions, signaling pathways, and protein-protein interactions within both the pathogen and the host.
Metabolomics : Examining the metabolic profile (the metabolome) can show how this compound affects the metabolic pathways essential for pathogen survival or the host's response to infection. nih.gov
Integrating these omics datasets can help build comprehensive models of the drug's activity, predict its efficacy and potential for toxicity, and guide the rational design of second-generation derivatives with improved properties. uni-konstanz.de This approach is vital for understanding the complex interactions in biological systems and moving beyond a single-target view of drug action. frontiersin.org
Investigation of Host-Pathogen-N-Methyl Gatifloxacin HCl Interactions in Complex Biological Systems (Non-Clinical)
The therapeutic outcome of an antimicrobial agent is not solely dependent on its direct effect on the pathogen but is heavily influenced by the complex interplay between the host, the pathogen, and the drug. ekb.eg Future non-clinical research on this compound must consider this triad.
Key questions to investigate include:
How does the host environment (e.g., pH, immune cell presence, metabolic state) affect the activity and stability of this compound?
How does the compound modulate the host's immune response to the pathogen, potentially building on the known immunomodulatory effects of gatifloxacin? nih.gov
Does the pathogen's physiological state (e.g., biofilm vs. planktonic) or its interaction with host cells alter its susceptibility to this compound?
How do efflux pumps in host cells or bacteria interact with this compound, potentially influencing drug concentration at the target site and the development of resistance? nih.gov
Understanding these high-order interactions is critical for predicting the in vivo efficacy of this compound and for designing therapeutic strategies that are robust to the complexities of a real biological system. ekb.eg
Ethical Considerations and Regulatory Science in Pre-clinical Research involving this compound
The advancement of this compound from a laboratory concept to a potential therapeutic agent must be guided by stringent ethical principles and regulatory science, particularly in preclinical animal studies. srce.hr
All preclinical research must adhere to the principles of Good Laboratory Practices (GLP) to ensure data quality and reliability. srce.hr Before any animal testing, comprehensive in-vitro and computational studies are ethically required to establish a strong scientific rationale and increase the probability of a successful outcome. srce.hr
| Ethical Principle | Description | Citation |
| Scientific Rationale | In-vitro and computational studies must precede animal testing to provide evidence and justification. The potential for success should be argued, especially if related drugs have failed in the past. | srce.hr |
| The 3Rs (Replacement, Reduction, Refinement) | Efforts must be made to replace animal models where possible, reduce the number of animals used (e.g., through up-down study designs), and refine procedures to minimize pain and distress. | srce.hr |
| Good Laboratory Practices (GLP) | All studies must be conducted under GLP guidelines to ensure the integrity and reliability of the data generated. | srce.hr |
| Transparent Reporting | All preclinical results, including negative or inconclusive findings, should be published. This prevents unnecessary duplication of failed experiments and builds a more complete evidence base. | srce.hr |
| Defined Endpoints | Clear criteria and intercession time points for terminating a study should be established beforehand to address severe adverse effects or a clear lack of efficacy. | srce.hr |
From a regulatory science perspective, the preclinical development plan for this compound would need to generate a robust data package. This includes characterizing its pharmacokinetic and pharmacodynamic profiles, building on knowledge from the parent compound, gatifloxacin. researchgate.netfda.gov This rigorous, ethically grounded approach is fundamental to the responsible translation of a new chemical entity.
Q & A
Q. What are the recommended synthetic routes for N-Methyl Gatifloxacin HCl, and how can purity be validated?
Methodological Answer: N-Methyl derivatives like this compound can be synthesized via alkylation using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF), followed by HCl/Et2O treatment for salt formation . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 291.5 nm, referencing standard curves in 0.1 mol/L HCl . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) should confirm structural integrity, as demonstrated in analogous fluoroquinolone syntheses .
Q. How does this compound inhibit bacterial growth at the molecular level?
Methodological Answer: Gatifloxacin derivatives target bacterial type II topoisomerases. For S. aureus topoisomerase IV and E. coli DNA gyrase, IC50 values are 13.8 μg/mL and 0.109 μg/mL, respectively . Researchers should use enzyme inhibition assays with purified bacterial topoisomerases, coupled with fluorescence-based DNA unwinding assays to quantify inhibitory potency. Comparative studies with non-methylated Gatifloxacin can elucidate methylation effects on binding affinity .
Q. What analytical methods are optimal for quantifying this compound in nanoparticle formulations?
Methodological Answer: UV spectrophotometry at 291.5 nm in 0.1 mol/L HCl is validated for quantifying free drug concentration in nanoparticle suspensions . Drug loading and encapsulation efficiency are calculated using:
- Drug Loading (%) = (Weight of loaded drug / Total nanoparticle weight) × 100
- Encapsulation Efficiency (%) = (Loaded drug / Initial drug added) × 100 High-resolution transmission electron microscopy (HR-TEM) and dynamic light scattering (DLS) assess nanoparticle size and morphology .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in clinical efficacy data for this compound?
Methodological Answer: Contradictions in efficacy (e.g., higher culture-negative TB success vs. safety concerns) require network meta-analysis (NMA) models. Compare treatment success rates, adverse events, and microbiological outcomes across studies using Bayesian statistical frameworks . Stratify data by patient demographics, bacterial resistance profiles, and pharmacokinetic variability. Adhere to NIH preclinical reporting guidelines for reproducibility, including independent replication and explicit statistical methods (e.g., t-tests, Mann-Whitney U tests) .
Q. What strategies optimize this compound encapsulation in silica nanoparticles while maintaining stability?
Methodological Answer: Optimize drug-to-silica ratios (e.g., 0.001–0.002 g silica per 0.002 g drug) under magnetic stirring at 80°C in acidic conditions . Stability testing should include:
- Accelerated Degradation Studies : Expose nanoparticles to 40°C/75% RH for 6 months, monitoring drug release via HPLC.
- Zeta Potential Measurements : Ensure surface charge > |±30 mV| for colloidal stability.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm absence of drug-polymer incompatibilities .
Q. How do methylation and HCl salt formation impact the pharmacokinetic profile of Gatifloxacin derivatives?
Methodological Answer: Conduct comparative pharmacokinetic studies in rodent models:
- Administer equimolar doses of this compound vs. non-methylated Gatifloxacin.
- Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Quantify drug concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Methylation may alter lipophilicity (logP), affecting absorption and tissue penetration. HCl salt formation enhances aqueous solubility, requiring pH-dependent dissolution testing .
Q. What in vitro models best predict the clinical efficacy of this compound against resistant pathogens?
Methodological Answer: Use hollow-fiber infection models (HFIM) to simulate human pharmacokinetics against Mycobacterium tuberculosis or Staphylococcus aureus. Expose bacteria to dynamic drug concentrations mimicking human serum levels. Assess minimum inhibitory concentration (MIC) shifts over 28 days. Complement with genomic sequencing to identify resistance mutations (e.g., gyrA mutations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
